

# Spectroscopic Data for N-(4-ethoxyphenyl)ethanesulfonamide Remains Elusive in Public Domain

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## Compound of Interest

Compound Name: N-(4-ethoxyphenyl)ethanesulfonamide

Cat. No.: B2376059

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Despite a comprehensive search of scientific literature, chemical databases, and patent filings, detailed experimental spectroscopic data (NMR, IR, and MS) for **N-(4-ethoxyphenyl)ethanesulfonamide** is not publicly available at this time. This lack of accessible data prevents the creation of an in-depth technical guide as requested.

While the compound **N-(4-ethoxyphenyl)ethanesulfonamide** is listed by several commercial chemical suppliers, and its synthesis is theoretically straightforward, no publications containing its detailed spectroscopic characterization could be retrieved. Searches for  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, infrared spectroscopy, and mass spectrometry data consistently returned information for structurally related but distinct compounds, most notably N-(4-ethoxyphenyl)acetamide (commonly known as Phenacetin), or other sulfonamide derivatives.

Efforts to locate this information in broader sources such as doctoral theses and patent applications, which often contain more detailed experimental sections than peer-reviewed articles, were also unsuccessful in yielding the specific spectra for the target molecule.

## General Experimental Protocols for Spectroscopic Analysis of Related Sulfonamides

In the absence of specific data for **N-(4-ethoxyphenyl)ethanesulfonamide**, a general overview of the experimental protocols typically employed for the spectroscopic analysis of

similar sulfonamide compounds is provided below. These methodologies represent standard practices in the field of organic chemical analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.
- The sample is usually dissolved in a deuterated solvent, most commonly deuterated chloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide ( $\text{DMSO-d}_6$ ).
- Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
- Data presentation for  $^1\text{H}$  NMR includes the chemical shift ( $\delta$ ), the multiplicity of the signal (e.g., s for singlet, d for doublet, t for triplet, q for quartet, m for multiplet), the coupling constant(s) (J) in Hertz (Hz), and the integration (number of protons).
- $^{13}\text{C}$  NMR spectra are generally broadband proton-decoupled, and the chemical shifts of the carbon atoms are reported in ppm.

## Infrared (IR) Spectroscopy

- IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer.
- Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
- The spectral data is typically reported in wavenumbers ( $\text{cm}^{-1}$ ) over the range of 4000 to 400  $\text{cm}^{-1}$ .
- Characteristic absorption bands for a sulfonamide would include N-H stretching, S=O stretching (asymmetric and symmetric), and aromatic C-H and C=C stretching vibrations.

## Mass Spectrometry (MS)

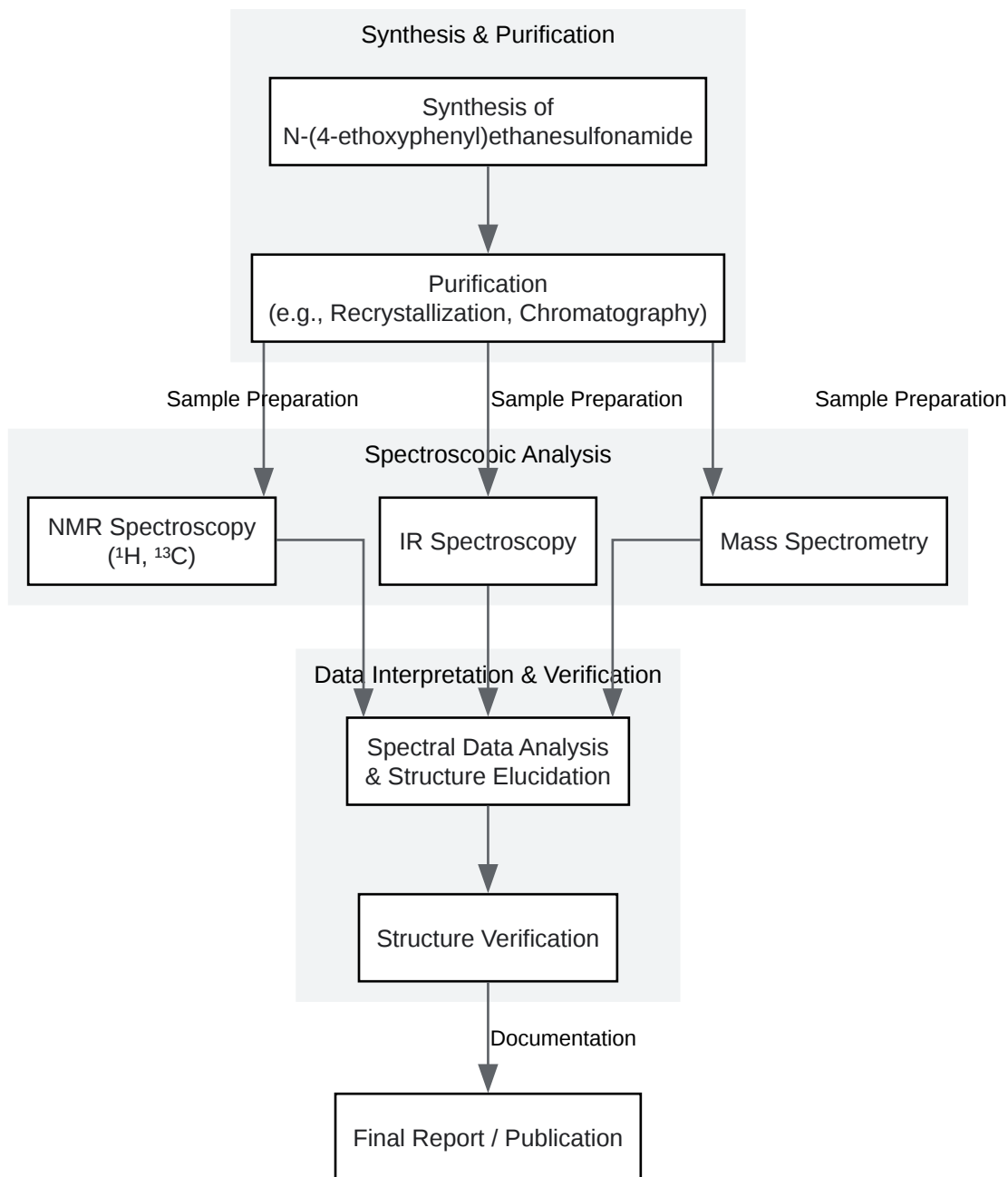
- Mass spectra are typically acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI).

- High-resolution mass spectrometry (HRMS) is often used to determine the exact mass of the molecular ion, which allows for the confirmation of the elemental composition.
- The data is presented as a plot of relative intensity versus the mass-to-charge ratio ( $m/z$ ). The molecular ion peak ( $M^+$ ) and the fragmentation pattern are key pieces of information for structural elucidation.

## Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a synthesized compound like **N-(4-ethoxyphenyl)ethanesulfonamide** is illustrated in the following diagram.

## General Workflow for Spectroscopic Analysis



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